N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound It features a complex structure with multiple functional groups, including a furan ring, a fluorophenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the furan ring: Starting with a precursor such as 2,5-dimethylfuran, which can be synthesized via cyclization reactions.
Introduction of the hydroxypropyl group: This step might involve a Grignard reaction or other nucleophilic addition reactions to introduce the hydroxypropyl group.
Formation of the pyrrolidine ring: This could be achieved through cyclization reactions involving appropriate amine and carbonyl precursors.
Attachment of the fluorophenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to introduce the fluorophenyl group.
Final assembly: The final step would involve coupling the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of enzymatic activity, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-1-phenyl-5-oxopyrrolidine-3-carboxamide: Similar structure but without the fluorine atom.
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can impart unique properties such as increased lipophilicity, altered electronic properties, and potential for specific interactions with biological targets.
Properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4/c1-12-9-17(13(2)27-12)18(24)7-8-22-20(26)14-10-19(25)23(11-14)16-5-3-15(21)4-6-16/h3-6,9,14,18,24H,7-8,10-11H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYXEEOKYKYYQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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